N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide (Compound ID: G505-0255) is a sulfonamide derivative featuring a tetrahydroquinoline core modified with dual sulfonyl groups. Its molecular formula is C₂₂H₂₂N₂O₅S₂ (MW: 458.55), characterized by moderate lipophilicity (logP: 3.47) and a polar surface area of 79.584 Ų, suggesting balanced solubility and membrane permeability . The compound’s stereo-specificity is achiral, and its structural uniqueness lies in the 4-methoxybenzenesulfonyl and 4-methylbenzenesulfonamide substituents, which influence its electronic and steric properties .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-17-5-10-21(11-6-17)31(26,27)24-19-7-14-23-18(16-19)4-3-15-25(23)32(28,29)22-12-8-20(30-2)9-13-22/h5-14,16,24H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXZZDNLNGGVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. Key steps include:
Formation of the Tetrahydroquinoline Core: : Starting with an appropriate aniline derivative, cyclization to form the tetrahydroquinoline core can be achieved through methods like Pictet-Spengler or Friedländer synthesis.
Sulfonylation Reactions:
Final Coupling: : The final coupling to form this compound involves a condensation reaction with the appropriate sulfonamide derivative.
Industrial Production Methods: Industrial production methods may use continuous flow synthesis techniques for large-scale manufacturing, focusing on optimizing reaction times, yields, and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide can undergo a variety of reactions:
Oxidation: : Forms sulfoxides or sulfones under specific conditions.
Reduction: : Reduction of the sulfonyl groups to thiols in the presence of reducing agents.
Substitution: : Electrophilic aromatic substitution reactions on the benzene rings can be facilitated by strong acids or bases.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The conditions vary from mild to harsh depending on the desired transformation.
Major Products Formed: Reactions can lead to the formation of derivatives such as sulfoxides, sulfones, and various substituted aromatic compounds, depending on the reaction type and conditions.
Scientific Research Applications
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide has shown promise in several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a pharmacophore in drug discovery.
Medicine: : Studies on its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound's effects can be attributed to its interaction with molecular targets and biochemical pathways:
Molecular Targets: : May interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence pathways related to inflammation, bacterial growth, or cell signaling mechanisms.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: 1,2,3,4-Tetrahydroquinoline.
- Substituents :
- Position 1: 4-Methoxybenzenesulfonyl group.
- Position 6: 4-Methylbenzenesulfonamide group.
Analogous Compounds (Table 1)
Key Observations :
- The target compound’s dual sulfonamide groups distinguish it from analogs with carboximidamide (e.g., compound 70) or amino-propanamide (e.g., compound 4b) substituents .
- Substitutions at Position 6 (e.g., 4-methylbenzenesulfonamide vs. thiophene-carboximidamide) significantly alter electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
- Lipophilicity : The target compound (logP: 3.47) is more lipophilic than analogs like compound 70 (logP ~2.8) due to its dual aryl-sulfonyl groups .
- Polar Surface Area : The polar sulfonamide moieties (PSA: 79.584 Ų) enhance solubility compared to pyrrolidin-2-one derivatives (PSA ~60–70 Ų) .
- Crystallinity : Unlike the triclinic crystal system observed in N-[6-methyl-2-(4-nitrophenyl)-1,2,3,4-THQ-4-yl]pyrrolidin-2-one , the target compound’s crystallization behavior remains unreported.
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the biological activity of this compound based on existing literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C26H28N2O6S
- Molecular Weight : 496.58 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 10 | 30 |
| Pseudomonas aeruginosa | 20 | 22 |
| Klebsiella pneumoniae | 25 | 20 |
The compound demonstrated higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria, aligning with trends observed in other studies involving sulfonamides .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction pathways .
The biological activity of this compound is hypothesized to involve the inhibition of bacterial folate synthesis pathways, similar to other sulfonamides. Additionally, its anticancer properties may be attributed to the disruption of DNA synthesis and repair mechanisms in tumor cells .
Case Studies
Several case studies have reported the synthesis and testing of related compounds with similar structures. For example:
- Study on Benzimidazole Derivatives : Researchers synthesized new benzimidazole-incorporated sulfonamides and assessed their antimicrobial properties. The results indicated that these compounds had enhanced activity against resistant bacterial strains compared to traditional antibiotics .
- Anticancer Evaluation : A study focused on sulfonamide derivatives showed promising results in inhibiting the growth of various cancer cell lines, suggesting a need for further exploration into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
